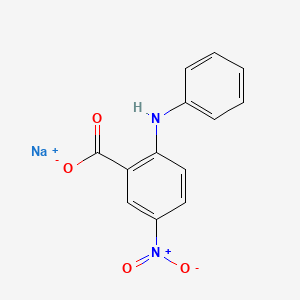

Sodium 2-(phenylamino)-5-nitro-benzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7066-51-5 |

|---|---|

Molecular Formula |

C13H9N2NaO4 |

Molecular Weight |

280.21 g/mol |

IUPAC Name |

sodium;2-anilino-5-nitrobenzoate |

InChI |

InChI=1S/C13H10N2O4.Na/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9;/h1-8,14H,(H,16,17);/q;+1/p-1 |

InChI Key |

LIECGDMOVFMLDS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Approaches for Sodium 2 Phenylamino 5 Nitro Benzoate

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Sodium 2-(phenylamino)-5-nitro-benzoate (Target Molecule 1 ), the analysis reveals two primary strategic pathways originating from key bond disconnections.

The most evident disconnection is the ionic bond between the carboxylate and the sodium ion, leading back to the free carboxylic acid, 2-(phenylamino)-5-nitrobenzoic acid (2 ). From this intermediate, two major synthetic routes can be envisioned:

Route A: C-N Bond Formation as the Key Step. This strategy involves disconnecting the C-N bond of the diarylamine. This leads to two potential sets of precursors: an aniline (B41778) derivative and a benzoic acid derivative. The most common approach involves aniline (4 ) and a suitably activated benzoic acid, such as 2-chloro-5-nitrobenzoic acid (3 ). The nitro group serves as a strong electron-withdrawing group, which can facilitate nucleophilic aromatic substitution.

Route B: Nitration as the Key Step. An alternative disconnection targets the C-N bond of the nitro group. This approach starts with the pre-formed diarylamine, 2-(phenylamino)benzoic acid (also known as N-phenylanthranilic acid, 5 ), which is then subjected to an electrophilic aromatic substitution reaction to introduce the nitro group at the 5-position. This route relies on the directing effects of the existing substituents on the benzoic acid ring.

Both routes converge on the final step of salt formation to yield the target molecule. The selection between these routes depends on precursor availability, cost, and the desired control over regioselectivity during the synthesis.

Figure 1: Retrosynthetic analysis of this compound, illustrating two primary disconnection pathways (Route A and Route B).

Figure 1: Retrosynthetic analysis of this compound, illustrating two primary disconnection pathways (Route A and Route B).Development of Novel Synthetic Pathways

The synthesis of the core intermediate, 2-(phenylamino)-5-nitrobenzoic acid, is pivotal. Research focuses on optimizing the key bond-forming reactions—amination and nitration—and the final salt formation and purification.

Following Route A, the formation of the C-N bond between 2-chloro-5-nitrobenzoic acid and aniline is a critical step. Two well-established, metal-catalyzed cross-coupling reactions are primarily employed for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction. wikipedia.org Traditionally, it requires harsh conditions, including high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP. wikipedia.org The reaction is typically promoted by a base, such as potassium carbonate, to facilitate the coupling. The presence of the electron-withdrawing nitro group on the chlorobenzoic acid substrate makes it more susceptible to nucleophilic attack, potentially allowing for milder conditions than traditional Ullmann reactions. wikipedia.orgnih.gov

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under significantly milder conditions than the Ullmann condensation. wikipedia.org This method offers greater functional group tolerance and typically provides higher yields with lower catalyst loadings (1-2 mol%). libretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for reaction efficiency. Sterically hindered biarylphosphine ligands are commonly used. nih.gov However, some strong bases like sodium tert-butoxide (NaOtBu) may be incompatible with the nitro group, necessitating the use of milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). libretexts.org

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | CuI or Cu₂O (5-20 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |

| Ligand | Often ligand-free or simple ligands (e.g., 1,10-phenanthroline) | Bulky phosphine ligands (e.g., Xantphos, RuPhos) |

| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, NaOtBu (caution with nitro groups) |

| Solvent | DMF, NMP, Dioxane | Toluene, Dioxane, THF |

| Temperature | 120-180 °C | 80-120 °C |

| Typical Yield | 60-80% | 75-95% |

Following Route B, the key step is the regioselective nitration of N-phenylanthranilic acid. The substituents on the benzoic acid ring—the carboxylic acid and the phenylamino (B1219803) group—direct the position of the incoming electrophile (the nitronium ion, NO₂⁺). The carboxylic acid group is a meta-director and deactivating, while the phenylamino group is an ortho, para-director and activating. The powerful activating and para-directing effect of the amine group typically dominates, directing the nitro group to the position para to the amine, which is the 5-position.

The standard procedure for this transformation involves treating the N-phenylanthranilic acid with a nitrating agent. nih.gov A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective reagent. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion. Careful control of the reaction temperature is critical to prevent over-nitration and the formation of unwanted side products. scirp.org The reaction is typically performed at low temperatures (0-10 °C) to ensure selectivity.

| Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Key Outcome |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | None (H₂SO₄ is solvent/catalyst) | 0 - 10 | High yield of the desired 5-nitro isomer. |

| Conc. HNO₃ | Acetic Anhydride | 0 - 5 | Forms acetyl nitrate (B79036) in situ; can give good selectivity. |

| Fuming HNO₃ / Conc. H₂SO₄ | None | > 25 | Increased risk of di-nitrated byproducts. |

| KNO₃ / H₂SO₄ | None | 10 - 25 | Milder conditions, may result in slower reaction rates. |

The final step in the synthesis is the conversion of the free carboxylic acid, 2-(phenylamino)-5-nitrobenzoic acid, into its sodium salt. This is a straightforward acid-base reaction. The carboxylic acid is typically dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and treated with a stoichiometric amount of a sodium base. Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) are commonly used. epo.org The addition of the base deprotonates the carboxylic acid, forming the sodium carboxylate salt, which can then be isolated.

Purification of the final product is crucial for obtaining a high-purity compound. The primary method for purifying the sodium salt is recrystallization. lookchem.com The crude salt is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble, and then the solution is slowly cooled to induce crystallization, leaving impurities behind in the mother liquor. The choice of solvent is critical for effective purification. Alternatively, the free acid can be rigorously purified first (e.g., by recrystallization) before conversion to the salt. If the salt is formed in an aqueous solution, it can be precipitated by adding a less polar, miscible solvent (an anti-solvent) like isopropanol (B130326) or acetone. The purified solid is then collected by filtration and dried under vacuum. google.com

| Technique | Solvent System | Principle |

|---|---|---|

| Recrystallization | Ethanol/Water | The compound is dissolved in a hot solvent and crystallizes upon cooling, excluding impurities. |

| Recrystallization | Methanol/Diethyl Ether | The compound is dissolved in a polar solvent (methanol), and a less polar anti-solvent (ether) is added to induce precipitation. |

| Washing/Trituration | Acetone or Isopropanol | The solid product is washed or stirred with a solvent in which it is poorly soluble to remove highly soluble impurities. |

Green Chemistry Principles in Synthetic Route Design and Execution

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the choice of solvents, catalysts, and energy sources.

For the crucial C-N coupling step, traditional solvents like DMF and NMP are effective but pose significant health and environmental risks. The development of reactions in greener solvents such as cyclopentyl methyl ether (CPME), or even water, is a primary goal. rsc.orgresearchgate.net For the Ullmann reaction, the use of water as a solvent has been explored, often in conjunction with ultrasound irradiation to enhance reaction rates. researchgate.net

Catalyst choice is another important factor. While homogeneous catalysts like those used in the Buchwald-Hartwig reaction are highly efficient, their removal from the product can be challenging and costly. The development of heterogeneous catalysts, where the metal (e.g., palladium nanoparticles) is supported on a solid matrix, allows for easy recovery by filtration and potential reuse, aligning with green chemistry principles. rsc.org

Energy consumption can be reduced by employing alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Ullmann condensations, often from hours to minutes, leading to significant energy savings. researchgate.net

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | DMF, NMP, Toluene | Water, Ethanol, CPME, Solvent-free |

| Catalyst | Homogeneous Pd or Cu complexes | Heterogeneous, recyclable catalysts (e.g., Pd on carbon) |

| Energy Input | Conventional heating (oil bath) for extended periods | Microwave irradiation or ultrasonic assistance for shorter periods |

| Atom Economy | Dependent on stoichiometric reagents and byproducts | Maximized by catalytic cycles and minimizing protecting groups |

Investigations into Scalability and Process Optimization for Compound Production

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several parameters in the key amination step would be the focus of such investigations.

Catalyst Loading: In metal-catalyzed reactions, minimizing the amount of the expensive catalyst (palladium or copper) is crucial for economic viability. A key optimization study involves systematically reducing the catalyst loading while monitoring the impact on reaction time and yield to find the lowest effective concentration. lookchem.com

Reaction Concentration: Running reactions at higher concentrations (higher molarity) reduces solvent waste and improves reactor throughput. However, this can also lead to issues with solubility, mixing, and heat transfer. Optimization studies are needed to find the maximum effective concentration that maintains a high yield and product purity.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates but can also increase the formation of impurities. An optimization study would aim to identify the lowest possible temperature that achieves complete conversion within a practical timeframe.

Purification Method: On a large scale, chromatography is often impractical. Developing a robust crystallization-based purification is essential. This involves screening various solvent systems to find one that provides high recovery of the product with excellent purity, is cost-effective, and safe to handle on an industrial scale.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Process Considerations |

|---|---|---|---|

| 5.0 | 4 | 94 | High catalyst cost, rapid conversion. |

| 2.0 | 8 | 93 | Standard laboratory condition, good balance. |

| 1.0 | 16 | 91 | More economical, but longer reaction time increases vessel occupancy. |

| 0.5 | 24 | 85 | Lower cost, but yield and time may be unacceptable for production. |

Advanced Spectroscopic and Spectrometric Characterization of Sodium 2 Phenylamino 5 Nitro Benzoate

Vibrational Spectroscopy for Comprehensive Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. For Sodium 2-(phenylamino)-5-nitro-benzoate, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.

Key expected FT-IR vibrational bands include the stretching vibrations of the N-H bond in the phenylamino (B1219803) group, the asymmetric and symmetric stretches of the nitro group, and the characteristic stretches of the carboxylate group. The aromatic C-H and C=C stretching vibrations from both phenyl rings will also be present.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information, especially for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal. This technique involves adsorbing the molecule onto a roughened metal surface (typically silver or gold). SERS is particularly useful for detecting trace amounts of a substance and can provide insights into the orientation of the molecule on the metal surface. For this compound, SERS could potentially enhance the signals from the carboxylate and nitro groups, indicating their interaction with the metal surface.

A detailed analysis of the vibrational spectra allows for the precise identification of the key functional groups within this compound.

Nitro Group (NO₂): The nitro group is expected to show two prominent stretching vibrations in the FT-IR spectrum: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. In the Raman spectrum, the symmetric stretch is usually strong.

Phenylamino Group (-NH-Ph): The N-H stretching vibration of the secondary amine is expected as a single, sharp band in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum. The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ region.

Carboxylate Group (-COO⁻Na⁺): As a salt, the carboxylate group will exhibit a strong asymmetric stretching vibration typically found between 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration in the 1400-1450 cm⁻¹ range in the FT-IR spectrum. The significant separation between these two bands is characteristic of the carboxylate anion.

Interactive Data Table: Expected FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenylamino | N-H Stretch | 3300-3500 (sharp) | Weak |

| Aromatic | C-H Stretch | 3000-3100 | Strong |

| Carboxylate | Asymmetric C=O Stretch | 1550-1610 (strong) | Moderate |

| Nitro | Asymmetric N=O Stretch | 1500-1570 (strong) | Moderate |

| Aromatic | C=C Stretch | 1450-1600 | Strong |

| Carboxylate | Symmetric C=O Stretch | 1400-1450 | Weak |

| Nitro | Symmetric N=O Stretch | 1300-1370 (strong) | Strong |

| Phenylamino | C-N Stretch | 1250-1350 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H NMR spectrum of this compound will show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. The electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for the protons on the nitro-substituted benzene (B151609) ring.

The protons on the phenylamino ring will also exhibit characteristic chemical shifts. The coupling between adjacent protons (spin-spin coupling) will result in splitting of the signals, providing information about the connectivity of the protons. For example, the protons on the benzene rings are expected to show doublet, triplet, or multiplet patterns depending on their neighboring protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment. Carbons attached to electronegative atoms like oxygen and nitrogen, as well as those in the vicinity of the electron-withdrawing nitro group, will be deshielded and appear at a downfield chemical shift. The carboxylate carbon is expected to be significantly downfield.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylate Carbon | - | 170-180 |

| Aromatic Carbons (Nitro-substituted ring) | 7.5-8.5 | 120-150 |

| Aromatic Carbons (Phenylamino-substituted ring) | 7.0-7.8 | 115-145 |

| Aromatic Protons (Nitro-substituted ring) | 7.5-8.5 | - |

| Aromatic Protons (Phenylamino-substituted ring) | 7.0-7.8 | - |

| N-H Proton | 9.0-10.0 (broad) | - |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure of organic molecules by mapping the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about proton-proton, carbon-proton direct, and carbon-proton long-range correlations, respectively. pressbooks.pubyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY is expected to reveal correlations between adjacent aromatic protons on both the phenylamino and the nitro-benzoate rings. For instance, the proton at the C3 position should show a correlation with the proton at the C4 position, and the proton at C4 with the proton at C6 on the nitro-benzoate ring. Similarly, correlations would be observed among the ortho, meta, and para protons of the phenylamino group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps the direct one-bond correlations between protons and the carbon atoms to which they are attached. pressbooks.pub This technique is crucial for assigning the protonated carbons in the molecule. Each CH group in the aromatic rings will produce a cross-peak in the HSQC spectrum, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is directly bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For this compound, HMBC correlations are expected from the amine proton (N-H) to the adjacent carbons on both aromatic rings. Furthermore, the protons on one ring will show correlations to carbons on the other ring, confirming the connectivity across the amine linkage.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Position | Expected COSY Correlations (with ¹H at) | Expected HSQC Correlation (with ¹³C at) | Expected HMBC Correlations (with ¹³C at) |

| H3 | H4 | C3 | C2, C4, C5 |

| H4 | H3, H6 | C4 | C2, C3, C5, C6 |

| H6 | H4 | C6 | C2, C4, C5, C-carboxyl |

| H2'/H6' | H3'/H5' | C2'/C6' | C1', C3'/C5', C4' |

| H3'/H5' | H2'/H6', H4' | C3'/C5' | C1', C2'/C6', C4' |

| H4' | H3'/H5' | C4' | C1', C2'/C6', C3'/C5' |

| N-H | - | - | C1', C2, C6 |

Note: The data in this table is predictive and based on established principles of NMR spectroscopy and typical chemical shifts for similar structural motifs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption and emission of light in the ultraviolet and visible regions are directly related to the promotion of electrons from lower to higher energy orbitals, providing insights into the molecule's electronic structure.

The structure of this compound contains multiple chromophores, including the phenyl rings, the nitro group (a strong electron-withdrawing group), and the amino group (an electron-donating group). These features give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, aromatic compounds exhibit π → π* transitions at shorter wavelengths (below 300 nm). The presence of the nitro and amino groups, which can participate in intramolecular charge transfer (ICT), is expected to give rise to an additional, longer-wavelength absorption band. This ICT band is often more intense and sensitive to the surrounding environment.

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. By measuring the UV-Vis spectra in a range of solvents with varying polarities, it is possible to gain information about the nature of the electronic transitions and the change in dipole moment upon excitation.

For this compound, a molecule with significant charge separation in its structure, pronounced solvatochromic effects are anticipated. In polar solvents, the excited state, which is expected to have a larger dipole moment due to enhanced intramolecular charge transfer, will be stabilized more than the ground state. This increased stabilization will lead to a red shift (bathochromic shift) of the absorption maximum to longer wavelengths. Conversely, in non-polar solvents, a blue shift (hypsochromic shift) may be observed.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) in Different Solvents

| Solvent | Polarity Index | Predicted λmax for ICT Band (nm) | Predicted Shift |

| Hexane | 0.1 | ~380 | Hypsochromic (Blue) |

| Dichloromethane | 3.1 | ~400 | - |

| Acetone | 5.1 | ~415 | Bathochromic (Red) |

| Acetonitrile | 5.8 | ~420 | Bathochromic (Red) |

| Dimethyl Sulfoxide | 7.2 | ~430 | Bathochromic (Red) |

| Water | 10.2 | ~440 | Bathochromic (Red) |

Note: The data in this table is predictive and based on the expected solvatochromic behavior of aromatic compounds with intramolecular charge transfer characteristics.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a compound's molecular formula.

For this compound (C₁₃H₉N₂NaO₄), the theoretical exact mass of the anionic part ([M-Na]⁻) can be calculated with high precision. Experimental measurement of this mass via HRMS would confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of small molecules such as CO₂, NO₂, or cleavage of the C-N bond connecting the two aromatic rings.

Interactive Data Table: Predicted HRMS Data and Fragmentation for this compound

| Species | Formula | Theoretical Exact Mass (m/z) | Description |

| [M-Na]⁻ | C₁₃H₉N₂O₄⁻ | 273.0568 | Anion of the parent compound |

| [M-Na-CO₂]⁻ | C₁₂H₉N₂O₂⁻ | 229.0670 | Loss of carbon dioxide from the carboxylate |

| [M-Na-NO₂]⁻ | C₁₃H₉NNaO₂⁻ | 226.0615 | Loss of the nitro group |

| [C₆H₅NH]⁻ | C₆H₆N⁻ | 92.0506 | Fragment corresponding to the phenylamino moiety |

| [C₇H₄NO₄]⁻ | C₇H₄NO₄⁻ | 182.0102 | Fragment corresponding to the 2-amino-5-nitro-benzoate moiety after cleavage of the C-N bond |

Note: The data in this table represents theoretical calculations and predicted fragmentation patterns based on the chemical structure.

Crystallographic Studies and Solid State Architectural Investigations of Sodium 2 Phenylamino 5 Nitro Benzoate

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Geometry and Packing

A representative set of crystallographic data for a related fenamate structure is presented in the table below, illustrating the type of information obtained from an SCXRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1354.2 |

| Z | 4 |

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

Intermolecularly, the carboxylate and nitro groups are excellent hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal. It is anticipated that strong N-H···O hydrogen bonds would link adjacent molecules, forming chains or sheets. Weaker C-H···O interactions may also play a significant role in consolidating the three-dimensional packing.

Elucidation of Sodium Ion Coordination Environment and Chelating Effects

The sodium cation (Na⁺) plays a pivotal role in the crystal architecture, neutralizing the charge of the carboxylate anion and acting as a coordination center. The coordination environment of the sodium ion is typically defined by its interactions with the oxygen atoms of the carboxylate and nitro groups, and potentially water molecules if the crystal is a hydrate. The sodium ion can be coordinated by multiple anions, creating a polymeric network.

Investigation of Conformational Preferences and Torsional Angles

The molecule of 2-(phenylamino)-5-nitro-benzoate possesses significant conformational flexibility, primarily around the C-N and C-C single bonds linking the two aromatic rings. The relative orientation of the phenyl and nitro-substituted benzoate (B1203000) rings is defined by torsional angles. Studies on related fenamate structures have shown that a wide range of these angles can be observed in the solid state, indicating a relatively low energy barrier to rotation. chemicalbook.com

Examination of π-π Stacking and Other Non-Covalent Interactions

Aromatic π-π stacking interactions are expected to be a significant feature in the crystal packing of Sodium 2-(phenylamino)-5-nitro-benzoate, given the presence of two phenyl rings. These interactions occur when the planar aromatic rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion. The electron-withdrawing nitro group can influence the nature of these interactions, potentially leading to nitro-π or other specific stacking motifs.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transitions

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can lead to significant differences in physical properties such as solubility, stability, and melting point.

The PXRD pattern is a fingerprint of a specific crystalline phase. For this compound, different methods of crystallization could potentially lead to different polymorphs, each with a unique PXRD pattern. By analyzing the peak positions (in degrees 2θ) and their relative intensities, one can identify and distinguish between these forms. Furthermore, PXRD can be used to monitor phase transitions that may occur upon changes in temperature or pressure.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Solid-State Behavior

Thermal analysis techniques provide valuable information about the physical and chemical changes that a material undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would be expected to show endothermic peaks corresponding to melting and potentially polymorphic transitions. Exothermic events could indicate decomposition or crystallization. The melting point is a key characteristic of a crystalline solid and can be used to assess its purity.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its thermal stability and decomposition profile. A mass loss at lower temperatures could indicate the presence of solvent or water in the crystal structure (in the case of a hydrate). The onset of significant mass loss at higher temperatures would correspond to the decomposition of the compound.

Together, DSC and TGA provide a comprehensive picture of the solid-state thermal behavior of this compound, which is crucial for understanding its stability and processing characteristics.

Computational Chemistry and Quantum Mechanical Modeling of Sodium 2 Phenylamino 5 Nitro Benzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

No specific DFT studies on Sodium 2-(phenylamino)-5-nitro-benzoate were identified in the available literature. DFT is a robust method for investigating the electronic properties of molecules. A theoretical DFT analysis of this compound would typically involve the following subsections.

Information regarding the optimized bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of this compound is not available. Similarly, its potential energy landscape, which maps the energy of the molecule as a function of its geometry, has not been published.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter, but specific values for this compound have not been calculated and reported in the literature.

An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is vital for predicting how the molecule will interact with other chemical species. However, no MEP surface maps for this compound are currently available.

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule, offering insights into its stability and intramolecular charge transfer interactions. This analysis has not been performed or published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

There is no evidence of Molecular Dynamics simulations having been conducted for this compound. MD simulations would be instrumental in understanding its dynamic behavior, conformational flexibility over time, and its interactions with solvent molecules, which are critical for predicting its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Advanced Analogues

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model, data on a set of analogues with varying structures and measured activities are required. No QSAR studies involving this compound as a lead compound or part of a training set were found, precluding any discussion on the rational design of advanced analogues based on this methodology.

Molecular Docking and Ligand-Macromolecule Interaction Studies

No specific studies were found that investigated the molecular docking of this compound with any receptor or enzyme targets.

Prediction of Binding Modes and Affinities with Receptor/Enzyme Targets

There is no available research data detailing the predicted binding modes or binding affinities (such as docking scores or binding free energies) of this compound with any specific biological macromolecules.

Identification of Critical Amino Acid Residues or Nucleobases in Binding Sites

Without molecular docking studies, it is not possible to identify any critical amino acid residues or nucleobases that may be involved in the binding of this compound.

Analysis of Specific Interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions)

A detailed analysis of specific interactions such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions between this compound and a biological target is not possible due to the lack of published research in this area.

Mechanistic Investigations of Sodium 2 Phenylamino 5 Nitro Benzoate at the Molecular Level

Exploration of Receptor Agonism/Antagonism Mechanisms (e.g., GPR35)

While direct studies on Sodium 2-(phenylamino)-5-nitro-benzoate are limited, research on structurally similar compounds provides significant insights into its potential receptor interactions, particularly with G protein-coupled receptor 35 (GPR35). The compound 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), which shares the core 2-amino-5-nitro-benzoic acid structure, has been identified as a GPR35 agonist. nih.gov GPR35 is a receptor expressed in gastrointestinal and immune cells, and its activation is linked to various physiological and pathological processes, including inflammation. nih.govnih.govresearchgate.net

In Vitro Receptor Binding Assays and Signal Transduction Pathway Analysis

The characterization of a compound as a receptor agonist or antagonist typically involves a series of in vitro assays. For GPR35, these assays are designed to measure receptor binding and subsequent cellular responses.

Receptor Binding Assays: Competitive radioligand binding assays are used to determine the affinity of a compound for the receptor. While a specific radioligand for GPR35 is not always used, the functional activity of agonists like NPPB is well-documented. guidetopharmacology.org

Signal Transduction Analysis: Upon agonist binding, GPR35 couples to G proteins, primarily Gαi/o and Gα16, to initiate downstream signaling. nih.gov The agonistic activity of NPPB was confirmed in Human Embryonic Kidney 293 (HEK293) cells engineered to express human, rat, or mouse GPR35. In these systems, NPPB was shown to:

Activate the GPR35-Gαi/o and GPR35-Gα16 pathways. nih.govncats.io

Induce intracellular calcium mobilization in a concentration-dependent manner, a common downstream effect of G protein activation. nih.govncats.io

These types of analyses are crucial for confirming receptor engagement and understanding the initial steps in the signaling cascade triggered by the ligand.

Deconvolution of Structure-Mechanism Relationships for Receptor Modulation

The relationship between a molecule's structure and its ability to modulate a receptor is a cornerstone of medicinal chemistry. For GPR35, several small molecules, including kynurenic acid and zaprinast, have been identified as agonists. nih.govreactome.org The discovery that NPPB, a known chloride channel blocker, also acts as a GPR35 agonist highlights that compounds with a nitrobenzoate scaffold can have this activity. nih.gov

The structural features of these agonists suggest that a combination of an aromatic system and a carboxylic acid moiety may be important for binding and activation. The N-phenylamino group and the nitro substituent on the benzoic acid core of this compound are key electronic and steric features that would dictate its specific binding mode and efficacy at the receptor, should it prove to be a GPR35 ligand. However, species-specific differences in agonist potency have been noted for some GPR35 ligands, indicating that subtle changes in the receptor's binding pocket across species can significantly impact ligand recognition. nih.gov

Interaction Profiles with Biological Macromolecules and Enzyme Systems

Beyond cell surface receptors, the biological effects of this compound can be mediated by its interaction with other crucial macromolecules like enzymes and nucleic acids.

Biochemical Studies on Enzyme Inhibition Kinetics and Mechanism (e.g., MbtA, Bacterial RNA Polymerase)

While specific inhibitory data for this compound against the enzyme MbtA (mycobacterial phosphotransferase) is not prominently available in the literature, its potential as an antibacterial agent through enzyme inhibition is an area of interest. A key target for novel antibiotics is bacterial RNA polymerase (RNAP), an enzyme essential for bacterial viability. nih.govdrugbank.compatsnap.com

Research into novel RNAP inhibitors has explored compounds with similar structural motifs. For instance, a structural isomer, 2-(3-Nitro-4-(phenylamino)benzoyl)benzoic Acid , was synthesized as part of a study to discover compounds that inhibit the interaction between the RNAP core enzyme and the sigma (σ) initiation factor. nih.gov This class of inhibitors targets a protein-protein interaction site on the β' subunit of RNAP, preventing the formation of the holoenzyme necessary for transcription initiation. nih.gov Although this is a different molecule, it suggests that the nitro-phenylamino-benzoic acid scaffold has the potential to be adapted for RNAP inhibition.

Table 1: Representative Bacterial RNA Polymerase Inhibitors and their Mechanisms

| Inhibitor Class | Example | Mechanism of Action |

| Rifamycins | Rifampicin | Binds to the β-subunit of RNAP, sterically blocking the path of the elongating RNA chain. patsnap.com |

| Lipiarmycins | Fidaxomicin | Binds to the RNAP-DNA complex and prevents the initiation of transcription. patsnap.com |

| Anthranilic Acids | (various) | Interfere with the interaction between the RNAP core and the σ factor. nih.gov |

DNA/RNA Binding Modes and Potential Cleavage Mechanisms

Small molecules can interact with DNA and RNA through several modes, including intercalation, groove binding, and electrostatic interactions, potentially leading to the inhibition of replication and transcription or even cleavage of the nucleic acid strands. mdpi.comnih.gov

Binding Modes: Intercalation involves the insertion of a planar molecule between the base pairs of DNA, causing the helix to unwind and lengthen. Groove binding involves the molecule fitting into the major or minor grooves of the DNA helix. The planar aromatic rings of this compound suggest a potential for intercalative binding.

Binding Affinity: The strength of this interaction is quantified by the binding constant (Kb). For many small molecules that interact with DNA, these values are determined using spectroscopic titration. mdpi.comnih.gov

Cleavage Mechanisms: Some compounds can induce DNA cleavage, often through the generation of reactive oxygen species (ROS) that damage the deoxyribose sugar or the nucleotide bases. nih.gov

Specific studies detailing the binding mode or cleavage activity of this compound with DNA or RNA have not been extensively reported. Further research employing techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and gel electrophoresis would be necessary to elucidate these potential interactions.

Investigation of Intracellular Signaling Pathway Modulation (e.g., NF-κB, MAPK)

The biological activity of a compound is often the result of its influence on complex intracellular signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical signaling systems that regulate inflammation, cell proliferation, and apoptosis, and are common targets for therapeutic agents. xjtu.edu.cnnih.govnih.gov

Again, studies on the closely related GPR35 agonist NPPB provide a strong indication of the potential signaling pathways modulated by this class of compounds. Research has shown that NPPB can significantly influence both MAPK and NF-κB signaling in macrophages. wisdomlib.orgscialert.net

MAPK Pathway: The MAPK family includes key kinases like p38, ERK, and JNK that are involved in cellular responses to stress and inflammatory stimuli. nih.gov Studies in RAW264.7 macrophages demonstrated that NPPB promotes lipopolysaccharide (LPS)-induced inflammation by activating the p38-MAPK pathway. wisdomlib.orgscialert.net This suggests that GPR35 activation by NPPB-like compounds can lead to a pro-inflammatory response through this specific MAPK cascade. scialert.net

NF-κB Pathway: The NF-κB pathway is a master regulator of the inflammatory response. nih.govglobalsciencebooks.info Interestingly, while promoting inflammation via the MAPK pathway, NPPB was found to downregulate the LPS-induced activation of the NF-κB pathway in macrophages. scialert.net This dual effect on two major inflammatory pathways highlights the complexity of the cellular response to this class of molecules.

Table 2: Observed Effects of the Related Compound NPPB on Intracellular Signaling Pathways in Macrophages

| Signaling Pathway | Key Protein | Observed Effect of NPPB | Reference |

| MAPK Pathway | p38 | Activation; enhancement of LPS-induced inflammation | scialert.net |

| NF-κB Pathway | NF-κB | Downregulation of LPS-induced activation | scialert.net |

These findings suggest that this compound may also possess the ability to modulate these crucial intracellular signaling pathways, with potential implications for its use in conditions involving inflammation or immune responses.

Unraveling the Role of Specific Substituents (Nitro, Phenylamino) in Molecular Recognition and Reactivity

The molecular architecture of this compound is distinguished by two key functional groups: a nitro group (-NO₂) at the 5-position and a phenylamino (B1219803) group (-NHC₆H₅) at the 2-position of the benzoate (B1203000) ring. These substituents are not mere appendages; they critically influence the molecule's electronic distribution, stereochemistry, and intermolecular interaction potential, thereby governing its molecular recognition and reactivity. Mechanistic investigations into related compounds provide a strong basis for understanding the specific contributions of these moieties.

The nitro group is a potent electron-withdrawing group, a characteristic that significantly shapes the reactivity of the aromatic ring. nih.govsvedbergopen.com This electron-withdrawing effect occurs through both inductive and resonance mechanisms, reducing the electron density of the benzoate ring. nih.gov Such a modification makes the aromatic system more susceptible to nucleophilic attack. In the context of molecular recognition, the strong electronegativity and polarity of the nitro group can facilitate interactions with electron-rich sites in biological macromolecules, such as amino acid residues in proteins. nih.gov The presence of the nitro group is often essential for the biological activity of many compounds, where it can be involved in redox reactions within cells, sometimes leading to the generation of reactive nitrogen species that are crucial for the compound's mechanism of action. nih.govmdpi.com

Furthermore, studies on structurally similar molecules, such as 5-Bromo-2-(phenylamino)benzoic acid, reveal that the phenylamino and carboxyl groups can engage in intramolecular hydrogen bonding. nih.gov This interaction influences the planarity and conformational preferences of the molecule. The molecule is often twisted, with a significant dihedral angle between the two aromatic rings, a result of steric hindrance. nih.gov In the solid state, molecules of this type have been observed to form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid moieties. nih.govresearchgate.net This dimerization is a key aspect of their supramolecular chemistry and can be a determining factor in their crystal packing and solubility.

The interplay between the electron-withdrawing nitro group and the phenylamino group creates a unique electronic environment within the this compound molecule. This "push-pull" electronic effect can enhance the molecule's dipole moment and polarizability, potentially strengthening its interactions with polar biological targets. The phenylamino group's ability to engage in π-π stacking interactions with aromatic amino acid residues further contributes to its molecular recognition profile. mdpi.com

The reactivity of the carboxylate group is also influenced by these substituents. The electron-withdrawing nature of the nitro group can increase the acidity of the corresponding carboxylic acid, affecting its ionization state at physiological pH. This, in turn, impacts its solubility and its ability to form salt bridges with positively charged residues in a binding pocket.

| Substituent | Key Property | Influence on Molecular Recognition | Influence on Reactivity |

| Nitro Group | Strong Electron-Withdrawing | Enhances binding to electron-rich sites; potential for bioreductive activation. nih.govmdpi.com | Increases susceptibility of the aromatic ring to nucleophilic attack; modulates acidity of the carboxylate. |

| Phenylamino Group | Hydrogen Bond Donor/Acceptor | Facilitates specific hydrogen bonding with receptor sites; potential for π-π stacking interactions. mdpi.com | Influences molecular conformation through intramolecular hydrogen bonding; participates in dimerization. nih.gov |

| Interaction Type | Contributing Substituent(s) | Description |

| Hydrogen Bonding | Phenylamino, Nitro, Carboxylate | The phenylamino group's N-H can act as a donor, while the nitrogen lone pair, nitro oxygens, and carboxylate oxygens can act as acceptors, leading to specific interactions with biological targets. nih.govmdpi.com |

| Electrostatic Interactions | Nitro, Carboxylate | The strong dipole of the nitro group and the charge of the carboxylate can engage in electrostatic or ionic interactions with charged or polar residues in a binding site. nih.gov |

| π-π Stacking | Phenylamino, Benzoate Ring | The aromatic rings of the phenylamino group and the benzoate core can stack with aromatic amino acid side chains, contributing to binding affinity. mdpi.com |

| Dimerization | Phenylamino, Carboxylate | In the protonated form, the carboxylic acid can form hydrogen-bonded dimers with other molecules, a phenomenon observed in related crystal structures. nih.govresearchgate.net |

Future Research Directions and Translational Perspectives for Sodium 2 Phenylamino 5 Nitro Benzoate

Rational Design and Synthesis of Derivatives for Targeted Molecular Modulation

The future development of Sodium 2-(phenylamino)-5-nitro-benzoate as a lead compound will heavily rely on the rational design and synthesis of derivatives to achieve targeted molecular modulation. The core structure of the molecule presents several opportunities for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties.

Strategic modifications could include:

Substitution on the Phenyl Rings: Introducing various functional groups on either the phenylamino (B1219803) or the benzoate (B1203000) ring system could significantly influence the molecule's electronic and steric properties. For instance, the synthesis of derivatives of 2-(N-phenylamino)benzoic acids has been explored using starting materials like 2-fluorobenzoic acids and anilines. researchgate.net This approach could be adapted to create a library of derivatives of the target compound.

Modification of the Carboxylate and Nitro Groups: The carboxylate group can be esterified or converted to an amide to alter solubility and cell permeability. The nitro group, known to be a key functional group in various bioactive compounds, could be reduced to an amine or replaced with other electron-withdrawing groups to fine-tune the molecule's electronic properties and biological targets. mdpi.comresearchgate.net The synthesis of compounds with a nitro group is often relevant to improving or enhancing their biological effects. mdpi.comresearchgate.net

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve therapeutic efficacy or reduce potential toxicity.

A systematic approach to generating a library of these derivatives, followed by high-throughput screening, will be essential to identify compounds with optimized activity for specific biological targets.

Below is a table outlining potential synthetic strategies for derivative generation:

| Modification Strategy | Reagents and Conditions | Potential Outcome | Relevant Analogs |

| Phenyl Ring Substitution | Substituted anilines, Palladium-catalyzed cross-coupling reactions | Altered binding affinity and selectivity | 2-(N-phenylamino)benzoic acids researchgate.net |

| Carboxylate Group Modification | Alcohols/amines, Acid chlorides, Coupling agents | Improved pharmacokinetic properties | N/A |

| Nitro Group Alteration | Reducing agents (e.g., SnCl2/HCl), Electrophilic aromatic substitution | Modulation of electronic properties and biological activity | 2-Nitrophenylamino-1,4-naphthoquinone derivatives mdpi.comresearchgate.net |

Exploration of Novel Molecular Targets Based on Mechanistic Insights

A crucial area of future research will be the identification and validation of the molecular targets of this compound and its derivatives. The current understanding of its mechanism of action is limited, but the structural motifs suggest several potential pathways to investigate.

The presence of the nitroaromatic group is significant, as this moiety is a known pharmacophore in a variety of antimicrobial agents. jocpr.com For instance, the biological activity of 5-nitroimidazoles is attributed to the reduction of the nitro group within microorganisms, leading to the formation of reactive intermediates that damage DNA. jocpr.com A similar mechanism could be at play for this compound, suggesting its potential as an antimicrobial agent.

Furthermore, benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. ijarsct.co.in The mechanism of action for benzoic acid derivatives often involves the disruption of cellular processes through their acidic nature, interactions with enzymes, or membrane disruption. ijarsct.co.in For example, sodium benzoate can inhibit the activity of enzymes crucial for microbial metabolism and alter cell membrane integrity. patsnap.com

Future research should employ a combination of in vitro and in silico approaches to elucidate the mechanism of action. This could involve:

Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those involved in microbial metabolic pathways or inflammatory processes.

Cell-Based Assays: Evaluating the compound's effect on various cellular pathways, such as cell proliferation, apoptosis, and inflammatory signaling.

Target Identification Techniques: Utilizing methods like affinity chromatography and proteomics to isolate and identify the binding partners of the compound.

Integration of Computational and Experimental Data for Predictive Modeling

To accelerate the discovery and optimization of derivatives of this compound, a synergistic approach that integrates computational modeling with experimental validation is essential. Computational studies can provide valuable insights into the structure-activity relationship (SAR) and guide the rational design of more potent and selective analogs.

Computational approaches that can be employed include:

Molecular Docking: To predict the binding modes of the compound and its derivatives to potential protein targets.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of the compounds with their biological activity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target and to assess the stability of the complex.

For instance, theoretical calculations using software like Gaussian 09W have been used to determine the geometrical and electronic characteristics of related compounds, and these predicted properties were found to be in good agreement with experimental data. researchgate.net A similar approach can be applied to this compound to build robust predictive models.

The data generated from these computational studies can then be used to prioritize the synthesis of new derivatives, thereby saving time and resources. The experimental data obtained from the biological evaluation of these new compounds can, in turn, be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing.

Potential Contributions to Advanced Materials Science through Molecular Property Engineering

Beyond its potential therapeutic applications, the molecular structure of this compound suggests that it could be a valuable building block in the field of materials science. The aromatic rings, the amino linkage, and the polar nitro and carboxylate groups can all contribute to unique material properties.

A related compound, Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)Benzoate, is noted for its application in material science, where it can be incorporated into polymer formulations to improve mechanical properties and thermal stability. chemimpex.com This suggests that this compound and its derivatives could also be explored for similar applications.

Potential areas of investigation in materials science include:

Polymer Chemistry: The compound could be used as a monomer or an additive in the synthesis of novel polymers with enhanced thermal, mechanical, or optical properties.

Organic Electronics: The extended π-system of the molecule could be exploited for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Non-linear Optics: The presence of electron-donating (phenylamino) and electron-withdrawing (nitro) groups suggests that derivatives of this compound could exhibit non-linear optical properties.

By systematically modifying the molecular structure through "molecular property engineering," it may be possible to tailor the material properties for specific applications. For example, altering the substitution pattern on the aromatic rings could tune the compound's absorption and emission spectra for optoelectronic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.